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Abstract
The Mislow-Evans rearrangement is a powerful and highly stereoselective thermal[1][2]-

sigmatropic rearrangement of allylic sulfoxides to allylic sulfenate esters. In the presence of a

thiophilic reagent, these intermediates are readily converted to the corresponding allylic

alcohols. This reaction is a cornerstone in modern organic synthesis for the stereocontrolled

formation of allylic alcohols, where the chirality at the sulfur atom of the sulfoxide is efficiently

transferred to a new stereocenter at the carbon bearing the hydroxyl group.[1][3] This

application note provides detailed protocols for the classic Mislow-Evans rearrangement and a

recently developed dearomative variant, along with data on substrate scope and

stereoselectivity.

Introduction
First reported by Kurt Mislow in 1966 and its synthetic utility extensively developed by David A.

Evans, the Mislow-Evans rearrangement has become an indispensable tool for the synthesis of

complex molecules, including natural products.[1][3] The reaction proceeds through a

concerted, five-membered cyclic transition state, which accounts for its high degree of

stereocontrol. The starting allylic sulfoxides can be prepared enantioselectively from the

corresponding sulfides, allowing for the synthesis of enantioenriched allylic alcohols.[1] A key

advantage of this method is the predictable formation of trans-allylic alcohols.[1]
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Recently, the scope of the Mislow-Evans rearrangement has been expanded to include a

dearomative variant, enabling the synthesis of benzylic alcohols from aryl sulfoxides.[2][4] This

novel transformation proceeds under basic conditions and significantly broadens the

applicability of this rearrangement in synthetic and medicinal chemistry.[2][4]

Signaling Pathways and Experimental Workflows
Mechanism of the Classic Mislow-Evans Rearrangement
The reaction is initiated by a thermal[1][2]-sigmatropic rearrangement of an allylic sulfoxide to

form an allylic sulfenate ester. This intermediate is then cleaved by a thiophile, such as

trimethyl phosphite, to yield the allylic alcohol and a sulfur-containing byproduct.

Reaction Mechanism

Δ
[2,3]-rearrangement + P(OMe)₃
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Caption: Mechanism of the Mislow-Evans Rearrangement.

Experimental Workflow for the Mislow-Evans
Rearrangement
A typical workflow involves the preparation of the allylic sulfoxide, followed by the

rearrangement and subsequent purification of the allylic alcohol product.
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Caption: Experimental workflow for the Mislow-Evans Rearrangement.

Data Presentation
Table 1: Substrate Scope of the Classic Mislow-Evans
Rearrangement
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Entry
Allylic
Sulfoxide
Substrate

Product Yield (%)
Diastereom
eric Ratio
(d.r.)

Ref.

1

Phenyl (E)-

cinnamyl

sulfoxide

(E)-cinnamyl

alcohol
>95 >98:2 [5]

2

Phenyl (Z)-

cinnamyl

sulfoxide

(Z)-cinnamyl

alcohol
>95 >98:2 [5]

3

1,2-

Dimethylallyl

phenyl

sulfoxide

2-Methyl-2-

buten-1-ol
85 97:3 (E/Z) [5]

4
(R)-Phenyl

allyl sulfoxide

(R)-Allyl

alcohol
90 >95:5 e.r. [1]

Table 2: Substrate Scope of the Dearomative Mislow-
Evans Rearrangement
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Entry
Aryl
Sulfoxide
Substrate

Product Yield (%) Conditions Ref.

1

2-Ethyl-1-

(methylsulfiny

l)naphthalene

1-(1-

Naphthyl)pro

pan-1-ol

84
KOtBu, DME,

rt, 12 h
[4]

2

2-Methyl-1-

(methylsulfiny

l)naphthalene

1-(1-

Naphthyl)eth

anol

75

KOMe,

MTBE, 110

°C, 12 h

[4]

3

1-

(Cyclohexylm

ethyl)-2-

(methylsulfiny

l)naphthalene

1-(2-

Naphthyl)cycl

o-

hexylethanol

83
KOtBu, DME,

rt, 36 h
[4]

4

2-

(Methylsulfiny

l)-5-

phenylthioph

ene

(5-

Phenylthioph

en-2-

yl)methanol

65
KOtBu, DME,

50 °C, 24 h
[4]

Experimental Protocols
Protocol 1: General Procedure for the Classic Mislow-
Evans Rearrangement
This protocol is a representative procedure for the thermal rearrangement of an allylic

sulfoxide in the presence of a thiophile.

Materials:

Allylic sulfoxide (1.0 mmol)

Trimethyl phosphite (1.5 mmol)

Anhydrous methanol (10 mL)
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Anhydrous toluene or benzene (optional, 10 mL)

Argon or Nitrogen atmosphere

Procedure:

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux

condenser, add the allylic sulfoxide (1.0 mmol).

The flask is purged with argon or nitrogen.

Add anhydrous methanol (10 mL) and trimethyl phosphite (1.5 mmol) via syringe.

The reaction mixture is heated to reflux (typically 65 °C for methanol) and stirred under an

inert atmosphere. The progress of the reaction is monitored by thin-layer chromatography

(TLC).

Upon completion, the reaction mixture is cooled to room temperature.

The solvent is removed under reduced pressure.

The residue is purified by flash column chromatography on silica gel to afford the pure allylic

alcohol.

Protocol 2: General Procedure for the Dearomative
Mislow-Evans Rearrangement
This protocol describes the base-mediated dearomative rearrangement of aryl sulfoxides.

Materials:

Aryl sulfoxide (0.10 mmol)

Potassium tert-butoxide (KOtBu) (0.20 mmol, 2.0 equiv)

Anhydrous dimethoxyethane (DME) (3.3 mL)

Argon atmosphere (in a glovebox)
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Oven-dried microwave vial with a stir bar

Procedure:

Inside an argon-filled glovebox, add the aryl sulfoxide (0.10 mmol) and potassium tert-

butoxide (0.20 mmol) to an oven-dried microwave vial containing a stir bar.[4]

Add anhydrous DME (3.3 mL) to the vial via a syringe.[4]

Seal the vial with a cap and remove it from the glovebox.

Stir the reaction mixture at room temperature for 12 hours.[4]

Upon completion (monitored by TLC or LC-MS), open the vial to the air.

Quench the reaction by adding water (0.15 mL).

Concentrate the mixture under reduced pressure to remove the solvent.

Purify the residue by flash column chromatography on silica gel to yield the desired benzylic

alcohol.[4]

Protocol 3: Synthesis of Allylic Sulfoxides via Oxidation
of Allylic Sulfides
This is a general procedure for the preparation of the starting allylic sulfoxides.

Materials:

Allylic sulfide (2.0 mmol)

Hydrogen peroxide (30% aqueous solution, 8.0 mmol)

Glacial acetic acid (2 mL)

Sodium hydroxide solution (4 M)

Dichloromethane (CH₂Cl₂)
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Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Dissolve the allylic sulfide (2.0 mmol) in glacial acetic acid (2 mL) in a round-bottom flask at

room temperature.

Slowly add 30% aqueous hydrogen peroxide (8.0 mmol) to the solution.

Stir the reaction mixture at room temperature. Monitor the reaction by TLC until the starting

sulfide is consumed.

Carefully neutralize the reaction mixture with 4 M aqueous sodium hydroxide solution.

Extract the product with dichloromethane (3 x 15 mL).

Combine the organic layers and dry over anhydrous sodium sulfate.

Filter and concentrate the solution under reduced pressure to yield the allylic sulfoxide,

which can be further purified by column chromatography if necessary.

Conclusion
The Mislow-Evans rearrangement offers a reliable and highly stereoselective method for the

synthesis of allylic and, more recently, benzylic alcohols. The operational simplicity of the

classic thermal rearrangement and the mild conditions of the dearomative variant make these

protocols valuable assets for synthetic chemists in academic and industrial research. The

predictable stereochemical outcome, stemming from the suprafacial[1][2]-sigmatropic shift,

allows for the rational design of synthetic routes to complex chiral molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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